3-Amino-4-chloropyridine
Overview
Description
3-Amino-4-chloropyridine is an organic compound with the molecular formula C5H5ClN2 and a molecular weight of 128.56 g/mol . It is a derivative of pyridine, where an amino group is attached to the third carbon and a chlorine atom is attached to the fourth carbon of the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Biochemical Analysis
Cellular Effects
The cellular effects of 3-Amino-4-chloropyridine are not well studied. It is known that pyridine derivatives can have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Molecular Mechanism
It is known that pyridine derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is a solid at room temperature and has a melting point of 58-63 °C .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well studied. It is known that pyridine derivatives can have various effects in animal models, depending on the dosage .
Metabolic Pathways
It is known that pyridine derivatives can be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
It is known that pyridine derivatives can interact with various transporters and binding proteins .
Subcellular Localization
It is known that pyridine derivatives can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-4-chloropyridine can be synthesized through several methods. One common method involves the chlorination of 3-amino pyridine using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions . Another method involves the reaction of 4-chloropyridine with ammonia or an amine source under high temperature and pressure .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes using advanced equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-chloropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with different functional groups replacing the chlorine atom.
Oxidation and Reduction Reactions: Products include nitro derivatives and reduced amines.
Coupling Reactions: Biaryl compounds are formed through coupling reactions.
Scientific Research Applications
3-Amino-4-chloropyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-amino-4-chloropyridine depends on its specific application. In biological systems, it can interact with various molecular targets, including enzymes and receptors, to exert its effects. The amino and chlorine groups play a crucial role in its binding affinity and specificity towards these targets . The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A halogenated derivative of pyridine with a chlorine atom at the second position.
3-Chloropyridine: A derivative with a chlorine atom at the third position.
4-Chloropyridine: A derivative with a chlorine atom at the fourth position.
3-Amino-2-chloropyridine: A compound with an amino group at the third position and a chlorine atom at the second position.
Uniqueness
3-Amino-4-chloropyridine is unique due to the specific positioning of the amino and chlorine groups, which imparts distinct chemical reactivity and biological activity compared to other chloropyridine derivatives . This unique structure allows it to participate in specific reactions and interact with particular molecular targets, making it valuable in various applications .
Properties
IUPAC Name |
4-chloropyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c6-4-1-2-8-3-5(4)7/h1-3H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLFLMZOABSJSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342445 | |
Record name | 3-Amino-4-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20511-15-3 | |
Record name | 4-Chloro-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20511-15-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-4-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-4-chloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-amino-4-chloropyridine a useful starting material in organic synthesis?
A1: this compound is a versatile building block due to its reactivity towards various nucleophiles, allowing for the introduction of diverse substituents. The presence of both the amino and chloro groups provides handles for further functionalization and ring-closing reactions, enabling the construction of complex heterocyclic systems. [, ]
Q2: What are the potential applications of the heterocyclic compounds synthesized using this compound?
A2: The thiazolopyridine and imidazopyridine derivatives accessible from this compound are important classes of heterocycles with diverse biological activities. [, ] These structures are frequently encountered in medicinal chemistry programs targeting various therapeutic areas. For instance, they have shown promise as potential anticancer, antibacterial, and antiviral agents. [] Further research exploring the structure-activity relationships of these compounds could lead to the development of novel therapeutics with improved potency and selectivity.
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